3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate
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Overview
Description
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromenone core, methoxyphenoxy, and dimethoxybenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the chromenone core reacts with 4-methoxyphenol in the presence of a base.
Attachment of the Dimethoxybenzoate Group: This is usually done through esterification reactions, where the intermediate product reacts with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids, Quinones
Reduction: Alcohols, Amines
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain kinases or enzymes involved in oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((4-methoxyphenoxy)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-BR-2-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-BR-2-(2-((4-ethylanilino)(oxo)ac)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4-dimethoxybenzoate stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C26H19F3O8 |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H19F3O8/c1-32-15-5-7-16(8-6-15)35-23-22(30)18-10-9-17(13-20(18)37-24(23)26(27,28)29)36-25(31)14-4-11-19(33-2)21(12-14)34-3/h4-13H,1-3H3 |
InChI Key |
NQEFOCNWDPCIRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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